Barlerin

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Barlerin tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

Barlerin ejerce sus efectos inhibiendo la activación de NF-κB y reduciendo la expresión de HMGB-1 . Esta inhibición conduce a una disminución de la inflamación y la neuroprotección. Además, this compound promueve la angiogénesis al aumentar la expresión del factor de crecimiento endotelial vascular (VEGF), la angiopoyetina-1 (Ang1) y la fosforilación de Tie2 y Akt .

Análisis Bioquímico

Biochemical Properties

Barlerin interacts with various biomolecules, primarily enzymes and proteins, to exert its effects. It has been found to block TNF-α-induced nuclear transcription factor κB (NF-κB) activation and decrease high-mobility group box-1 (HMGB-1) expression . This suggests that this compound may interact with these proteins and potentially others to modulate biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit NF-κB activity, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism . This inhibition could potentially influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It blocks TNF-α-induced NF-κB phosphorylation by blocking High-mobility group box1 (HMGB1) expression . This suggests that this compound exerts its effects through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

In animal models, this compound at a dosage of 40 mg/kg demonstrates significant neuroprotective effect even after delayed administration at 4 hr after I/R

Métodos De Preparación

Barlerin puede aislarse de las hojas de Lamiophlomis rotata Kudo utilizando cromatografía en capa fina de alto rendimiento (HPTLC). Los compuestos marcadores se aíslan, purifican y autentican mediante análisis espectral . La fase estacionaria utilizada son placas TLC de gel de sílice 60 F 254 precubiertas, y la fase móvil es cloroformo-metanol en proporción de 80:20 (v/v) .

Análisis De Reacciones Químicas

Barlerin experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar diferentes productos, dependiendo de los reactivos y las condiciones utilizados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

Barlerin es similar a otros glucósidos iridoides como el éster metílico de shanzhiside y la acetilthis compound . this compound es único debido a su acetilación específica en la posición 8-O, que contribuye a sus distintas actividades biológicas . Otros compuestos similares incluyen:

Éster metílico de shanzhiside: Otro glucósido iridoide con propiedades bioactivas similares.

Acetilthis compound: Un derivado de this compound con acetilación adicional.

La estructura y bioactividad únicas de this compound lo convierten en un compuesto valioso para diversas aplicaciones científicas y médicas.

Actividad Biológica

8-O-Acetyl shanzhiside methyl ester, also known as barlerin, is an iridoid glycoside primarily isolated from the leaves of Lamiophlomis rotata (Benth.) Kudo. This compound has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. The following sections provide a comprehensive overview of the biological activity of 8-O-acetyl shanzhiside methyl ester, including its mechanisms of action, therapeutic effects, and relevant case studies.

- Chemical Formula : C₁₉H₂₈O₁₂

- Molecular Weight : 436.43 g/mol

8-O-Acetyl shanzhiside methyl ester exhibits unique chemical properties due to its acetylation, enhancing its solubility and bioavailability compared to other iridoid glycosides. It interacts with various cellular pathways that contribute to its biological effects, including anti-inflammatory and neuroprotective mechanisms.

Notable Biological Activities

-

Cardioprotection

- Studies indicate that 8-O-acetyl shanzhiside methyl ester provides cardioprotective effects, particularly in ischemic conditions. It promotes angiogenesis, which is crucial for restoring blood flow and improving functional recovery after stroke. In animal models, treatment with this compound significantly increased vascularization and expression of angiogenic factors such as VEGF and Ang1 .

-

Anxiolytic Effects

- Research has demonstrated that 8-O-acetyl shanzhiside methyl ester exhibits anxiolytic properties by modulating excitatory/inhibitory synaptic transmission in the brain. In mouse models of anxiety induced by stress or chronic inflammation, administration of the compound resulted in reduced anxiety-like behaviors, as evidenced by increased time spent in open arms during elevated plus maze tests . The compound appears to inhibit microglial activation and inflammatory responses in the basolateral amygdala (BLA), contributing to its anxiolytic effects.

- Anti-inflammatory Activity

Table: Summary of Biological Activities

Case Study: Stroke Recovery

In a study involving adult male rats subjected to middle cerebral artery occlusion (MCAO), administration of 8-O-acetyl shanzhiside methyl ester significantly improved neurological outcomes and promoted angiogenesis in the ischemic brain. The treatment led to enhanced expression of angiogenic factors and improved functional recovery over a 14-day period post-treatment .

Case Study: Anxiety Models

Another investigation utilized two mouse models—forced swimming stress (FSS) and complete Freund’s adjuvant (CFA)—to assess the anxiolytic effects of 8-O-acetyl shanzhiside methyl ester. The results indicated that treatment with varying doses of the compound significantly ameliorated anxiety-like behaviors by restoring E/I balance in the BLA and inhibiting inflammatory responses .

Propiedades

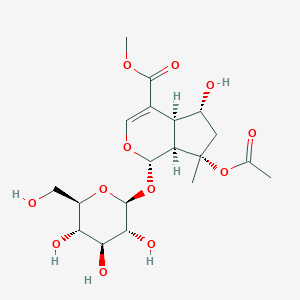

IUPAC Name |

methyl (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O12/c1-7(21)31-19(2)4-9(22)11-8(16(26)27-3)6-28-17(12(11)19)30-18-15(25)14(24)13(23)10(5-20)29-18/h6,9-15,17-18,20,22-25H,4-5H2,1-3H3/t9-,10-,11+,12-,13-,14+,15-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFRZOLTIRQFCI-NGQYDJQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206008 | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57420-46-9 | |

| Record name | Barlerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57420-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057420469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of barlerin?

A1: The molecular formula of this compound is C19H28O12, and its molecular weight is 448.4 g/mol. [, , ]

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ spectroscopic methods like UV, IR, 1D-NMR (1H NMR, 13C NMR), 2D-NMR (COSY, DEPT, HMQC, HSCQ, HMBC, NOESY), and mass spectrometry (ESI-MS, APCI-MS) to elucidate the structure of this compound. [, , , , , , , , ]

Q3: Which analytical methods are used to quantify this compound in plant materials or biological samples?

A3: High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC), often coupled with UV or mass spectrometry detection, are common techniques for quantifying this compound. [, , , , , , ]

Q4: Have these analytical methods been validated, and what parameters are assessed during validation?

A4: Yes, several studies have validated the HPTLC and HPLC methods for this compound quantification. Validation typically includes assessing parameters like linearity, precision, accuracy, sensitivity (LOD, LOQ), robustness, and recovery. [, , , ]

Q5: What is known about the biosynthesis of this compound in plants?

A5: While the complete biosynthetic pathway of this compound is not fully elucidated, research suggests its production likely involves the mevalonate pathway, leading to the formation of iridoid precursors. Specific enzymes like geranylgeranyl diphosphate reductase (PuHDR) and 3-hydroxy-3-methylglutaryl-CoA reductase (PuHMGR1) have been implicated in the biosynthesis of iridoid glycosides like shanzhiside methyl ester and umbroside (8-O-acetyl shanzhiside methyl ester) in Phlomis umbrosa, suggesting a potential role in this compound biosynthesis as well. []

Q6: Does the accumulation of this compound vary across different plant parts or species?

A6: Yes, this compound accumulation can differ depending on the plant species, organ, and growth stage. For instance, in Barleria prionitis, both the leaves and aerial parts contain this compound, but the content may vary. [, , , , ]

Q7: What are the reported pharmacological activities of this compound?

A7: Studies have attributed various pharmacological activities to this compound, including anti-inflammatory, hepatoprotective, anti-arthritic, anti-diarrheal, antiviral (particularly against respiratory syncytial virus), and potential chemopreventive effects. [, , , , , , ]

Q8: Are there any insights into the mechanisms of action underlying these activities?

A8: Research suggests that this compound might exert its anti-inflammatory effects by suppressing the production of nitric oxide (NO) and inhibiting the expression of inducible nitric oxide synthase (iNOS). In the context of chemoprevention, this compound has been shown to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), a detoxifying enzyme. Molecular docking studies suggest this compound might achieve this by inhibiting the Nrf2-KEAP1 protein complex, thereby activating the Nrf2 pathway and upregulating NQO1 expression. [, , ]

Q9: Has this compound demonstrated antiviral activity, and if so, against which viruses?

A9: Yes, in vitro studies have shown that this compound possesses potent antiviral activity, particularly against respiratory syncytial virus (RSV). [, ]

Q10: What is known about the pharmacokinetics of this compound?

A10: While detailed pharmacokinetic data is limited, studies have investigated the absorption, distribution, metabolism, and excretion of this compound in rats. Results indicate that this compound undergoes extensive metabolism, primarily through phase II reactions like sulfation, glucuronidation, and conjugation with taurine, glycine, and glutathione. [, ]

Q11: Does this compound interact with drug transporters or metabolizing enzymes?

A11: Specific information on this compound's interactions with drug transporters and metabolizing enzymes is currently limited. Further research is needed to fully understand its potential for drug interactions. [, ]

Q12: Is there any information available regarding the toxicity and safety profile of this compound?

A12: Detailed toxicological studies on this compound are currently scarce. While some traditional uses suggest a history of relative safety, comprehensive toxicity assessments, including acute, chronic, and reproductive toxicity studies, are required to determine its safety profile and potential long-term effects. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.